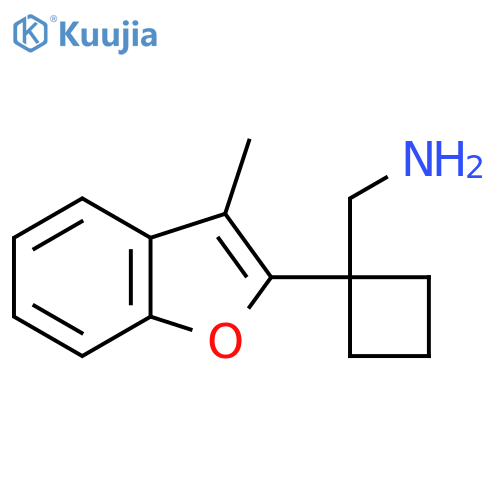

Cas no 1890565-19-1 (1-(3-methyl-1-benzofuran-2-yl)cyclobutylmethanamine)

1-(3-methyl-1-benzofuran-2-yl)cyclobutylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(3-methyl-1-benzofuran-2-yl)cyclobutylmethanamine

- 1890565-19-1

- [1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]methanamine

- EN300-1794886

-

- インチ: 1S/C14H17NO/c1-10-11-5-2-3-6-12(11)16-13(10)14(9-15)7-4-8-14/h2-3,5-6H,4,7-9,15H2,1H3

- InChIKey: ATCFSOVTJMGEOA-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CC=CC=2C(C)=C1C1(CN)CCC1

計算された属性

- せいみつぶんしりょう: 215.131014166g/mol

- どういたいしつりょう: 215.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 39.2Ų

1-(3-methyl-1-benzofuran-2-yl)cyclobutylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1794886-5.0g |

[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]methanamine |

1890565-19-1 | 5g |

$4764.0 | 2023-05-27 | ||

| Enamine | EN300-1794886-1.0g |

[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]methanamine |

1890565-19-1 | 1g |

$1643.0 | 2023-05-27 | ||

| Enamine | EN300-1794886-0.1g |

[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]methanamine |

1890565-19-1 | 0.1g |

$1447.0 | 2023-09-19 | ||

| Enamine | EN300-1794886-10.0g |

[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]methanamine |

1890565-19-1 | 10g |

$7065.0 | 2023-05-27 | ||

| Enamine | EN300-1794886-5g |

[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]methanamine |

1890565-19-1 | 5g |

$4764.0 | 2023-09-19 | ||

| Enamine | EN300-1794886-1g |

[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]methanamine |

1890565-19-1 | 1g |

$1643.0 | 2023-09-19 | ||

| Enamine | EN300-1794886-0.05g |

[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]methanamine |

1890565-19-1 | 0.05g |

$1381.0 | 2023-09-19 | ||

| Enamine | EN300-1794886-10g |

[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]methanamine |

1890565-19-1 | 10g |

$7065.0 | 2023-09-19 | ||

| Enamine | EN300-1794886-0.5g |

[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]methanamine |

1890565-19-1 | 0.5g |

$1577.0 | 2023-09-19 | ||

| Enamine | EN300-1794886-2.5g |

[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]methanamine |

1890565-19-1 | 2.5g |

$3220.0 | 2023-09-19 |

1-(3-methyl-1-benzofuran-2-yl)cyclobutylmethanamine 関連文献

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

1-(3-methyl-1-benzofuran-2-yl)cyclobutylmethanamineに関する追加情報

1-(3-Methyl-1-Benzofuran-2-yl)Cyclobutylmethanamine: A Comprehensive Overview

The compound with CAS No. 1890565-19-1, commonly referred to as 1-(3-methyl-1-benzofuran-2-yl)cyclobutylmethanamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzofuran ring system with a cyclobutane moiety and an aminomethane group. The benzofuran component, specifically the 3-methyl-substituted derivative, contributes to the molecule's aromaticity and potential biological activity, while the cyclobutane ring introduces strain and rigidity, which can influence its reactivity and interactions with biological targets.

Recent studies have highlighted the potential of 1-(3-methyl-1-benzofuran-2-yl)cyclobutylmethanamine as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel antidepressants and neuroprotective agents. The molecule's ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, has been extensively investigated. These findings suggest that it could serve as a lead compound for the design of drugs targeting neurological disorders such as depression, anxiety, and neurodegenerative diseases.

In addition to its pharmacological applications, this compound has also been studied for its potential in materials science. The cyclobutane ring's inherent strain makes it a valuable building block for constructing rigid frameworks in polymers and advanced materials. Recent advancements in click chemistry have enabled the efficient synthesis of derivatives of this compound, which exhibit enhanced mechanical properties and thermal stability. These materials hold promise for applications in electronics, aerospace, and biotechnology.

The synthesis of 1-(3-methyl-1-benzofuran-2-yl)cyclobutylmethanamine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the preparation of the benzofuran derivative through Friedel-Crafts alkylation or coupling reactions, followed by cycloaddition or ring-closing metathesis to form the cyclobutane ring. The final step typically involves amine functionalization using reductive amination or nucleophilic substitution.

From a structural perspective, the molecule's benzofuran core provides aromatic stability and electronic versatility, while the cyclobutane ring introduces steric hindrance and angular strain. These features make it an attractive candidate for exploring non-covalent interactions in drug design. Computational studies have revealed that the compound exhibits favorable binding affinities toward various protein targets, including G-protein coupled receptors (GPCRs) and enzymes involved in lipid metabolism.

Moreover, the compound's ability to undergo various post-synthesis modifications has expanded its utility in medicinal chemistry. For example, substitution at the methyl group on the benzofuran ring can significantly alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This flexibility allows chemists to tailor the molecule for specific therapeutic applications while maintaining its core structural integrity.

In conclusion, 1-(3-methyl-1-benzofuran-2-yl)cyclobutylmethanamine is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as a valuable tool for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing our understanding of complex chemical systems and their interactions with biological entities.

1890565-19-1 (1-(3-methyl-1-benzofuran-2-yl)cyclobutylmethanamine) 関連製品

- 2172555-11-0(4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid)

- 1805076-47-4(Methyl 3-amino-4-fluoro-2-nitrobenzoate)

- 2189107-75-1(1-{3-(2-methoxyphenyl)methylpiperidin-1-yl}prop-2-en-1-one)

- 303997-62-8(4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine)

- 14734-24-8(Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate)

- 1805330-85-1(4-Amino-2-chloro-6-(difluoromethyl)pyridine-3-acetic acid)

- 1424-79-9(Benzene,1,2,4-trichloro-3-(chloromethyl)-)

- 1287-17-8(Ferrocenecarboxamide)

- 1786954-25-3((3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine)

- 1806993-68-9(6-Bromo-3-cyano-2-(difluoromethyl)-4-iodopyridine)